molecular formula C14H20N4O4S2 B2363559 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034567-95-6

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2363559
CAS No.: 2034567-95-6
M. Wt: 372.46
InChI Key: JGTMGISDKXYEJK-UHFFFAOYSA-N
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Description

The compound N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic molecule featuring:

  • An azetidine ring (4-membered nitrogen-containing ring), which enhances conformational rigidity and bioavailability.
  • A thiophen-3-yl group, contributing to π-π stacking interactions in biological targets.
  • A methylsulfonyl-substituted 2-oxoimidazolidine core, which may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S2/c1-24(21,22)18-7-6-17(14(18)20)13(19)15-9-12(16-4-2-5-16)11-3-8-23-10-11/h3,8,10,12H,2,4-7,9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMGISDKXYEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, often referred to as AZET, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C18H21N3O2S2
  • Molecular Weight : 375.51 g/mol
  • Structure : The compound features an imidazolidine core with substituents that include an azetidine ring and a thiophene moiety, which are known to influence biological activity.

Synthesis

AZET can be synthesized through a multi-step process involving the coupling of key intermediates. The synthesis pathway typically includes:

  • Formation of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine.
  • Reaction with 2-(methylthio)phenacyl bromide.
  • Finalization through the reaction with oxalic acid to yield the oxalamide product.

Analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography are employed to confirm the structure of AZET.

Antimicrobial Activity

Research indicates that compounds similar to AZET exhibit significant antimicrobial properties. For instance, studies on azetidinones have shown potent activity against various microbes including Staphylococcus aureus and Candida albicans, suggesting that AZET may also possess similar properties due to structural similarities .

Antitumor Activity

AZET has been evaluated for its antitumor potential. In vitro studies demonstrated that related compounds could inhibit cell proliferation in cancer cell lines. For example, compounds derived from the same scaffold as AZET showed cytotoxic effects in colorectal cancer models, indicating a promising avenue for further investigation .

Claudin-1 Inhibition

Recent studies have focused on the inhibition of claudin proteins, which are critical in maintaining tight junctions in epithelial tissues. Compounds structurally related to AZET have been identified as inhibitors of claudin-1, with significant implications for cancer treatment . The structure-activity relationship (SAR) surrounding these compounds suggests that modifications can enhance their efficacy against specific targets.

Case Studies

Study Findings
Antimicrobial Screening Several azetidinone derivatives exhibited potent activity against Bacillus anthracis and other pathogens .
Antitumor Evaluation Compounds similar to AZET showed significant cytotoxicity at concentrations as low as 6.25 μM against SW620 colorectal cancer cells .
Claudin Inhibition Structural modifications led to increased potency against claudin-1; compounds demonstrated better pharmacokinetic profiles in preliminary assays .

Comparison with Similar Compounds

Structural Analogues in Carboxamide Chemistry

Thiazolidinone-Benzothiazole Carboxamides ()

Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share the carboxamide linkage but differ in core heterocycles:

  • Thiazolidinone (5-membered ring) vs. imidazolidinone (5-membered with two adjacent nitrogens) in the target compound.
  • Benzothiazole vs. thiophene aromatic systems, altering electronic properties and steric bulk.
  • Substituents: Chlorophenyl groups in 4g vs. azetidine and methylsulfonyl in the target compound.
Thiophene-Based Hydrazides ()

Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) feature:

  • Thiophene carboxamide backbone but lack the azetidine and imidazolidinone moieties.

Sulfonyl-Containing Analogues

Apremilast ()

Apremilast (C22H24N2O7S) shares the methylsulfonyl ethyl motif but incorporates an isoindole-dione core instead of imidazolidinone. Key differences:

Feature Target Compound Apremilast
Core Structure 2-Oxoimidazolidine 1,3-Dioxo-isoindole
Aromatic System Thiophene 3-Ethoxy-4-methoxyphenyl
Therapeutic Use Hypothetical (inflammatory) Psoriasis, arthritis

The methylsulfonyl group in both compounds enhances solubility and target binding, but apremilast’s methoxy/ethoxy substituents improve pharmacokinetics .

Heterocyclic Diversity

1,3,4-Thiadiazole Derivatives ()

Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides emphasize:

  • 1,3,4-Thiadiazole cores (antimicrobial/antitumor activity) vs. imidazolidinone/azetidine in the target compound.
  • Trichloroethyl groups , introducing steric hindrance absent in the target’s structure.

Preparation Methods

Formation of 2-Oxoimidazolidine Skeleton

The imidazolidine ring is constructed via a [3+2] cycloaddition strategy. Ethylene diamine is reacted with methyl acrylate under basic conditions to form a β-amino ester intermediate. Subsequent treatment with phosgene introduces the 2-oxo group, yielding 3-(methoxycarbonyl)-2-oxoimidazolidine.

Key Reaction:
$$
\text{Ethylene diamine} + \text{Methyl acrylate} \xrightarrow{\text{NaHCO}_3} \beta\text{-Amino ester} \xrightarrow{\text{Phosgene}} 3\text{-(Methoxycarbonyl)-2-oxoimidazolidine} \quad
$$

Sulfonation at Position 3

The methylsulfonyl group is introduced via nucleophilic substitution. The imidazolidine intermediate is treated with methanesulfonyl chloride in the presence of triethylamine, achieving 85–90% conversion.

Optimization Note:

  • Excess methanesulfonyl chloride (1.5 eq) and prolonged reaction times (12 h) minimize residual starting material.

Synthesis of the Azetidin-1-yl Moiety

Ring-Closing Metathesis (RCM) Approach

Azetidine rings are efficiently synthesized via Grubbs-catalyzed RCM. Allylamine derivatives are subjected to RCM using Grubbs 1st generation catalyst, forming the azetidine ring in 65–76% yield.

Procedure:

  • N-Allylation of aminonitrile precursors with allyl bromide.
  • RCM with Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 6 h.

Example:
$$
\text{Allylated aminonitrile} \xrightarrow{\text{Grubbs catalyst}} \text{Azetidine} \quad
$$

Protection/Deprotection Strategies

The azetidine nitrogen is protected with a trityl group during subsequent reactions to prevent undesired side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane.

Thiophen-3-yl Ethyl Side Chain Installation

Thiophene Functionalization

Thiophen-3-yl magnesium bromide is prepared via Grignard reaction and coupled to ethyl bromoacetate, yielding ethyl 2-(thiophen-3-yl)acetate. Reduction with LiAlH₄ produces 2-(thiophen-3-yl)ethanol, which is brominated to 2-(thiophen-3-yl)ethyl bromide.

Key Step:
$$
\text{Thiophen-3-yl MgBr} + \text{Ethyl bromoacetate} \rightarrow \text{Ethyl 2-(thiophen-3-yl)acetate} \quad
$$

Coupling to Azetidine

The azetidine moiety is alkylated with 2-(thiophen-3-yl)ethyl bromide using potassium carbonate in acetonitrile, achieving 70–75% yield.

Conditions:

  • 3.0 mmol azetidine, 3.6 mmol K₂CO₃, 343 K, 12 h.

Final Assembly: Carboxamide Formation and Coupling

Activation of the Imidazolidine Core

The 3-(methylsulfonyl)-2-oxoimidazolidine is treated with thionyl chloride to generate the corresponding acyl chloride. This intermediate is reacted with the azetidine-thiophene ethylamine derivative in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target carboxamide.

Reaction Scheme:
$$
\text{Acyl chloride} + \text{Azetidine-thiophene amine} \xrightarrow{\text{DIPEA}} \text{Target compound} \quad
$$

Yield Optimization:

  • Slow addition of acyl chloride (0.5 eq/h) at 0°C prevents exothermic side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.1 Hz, 1H, thiophene-H), 4.32 (m, 2H, NCH₂), 3.15 (s, 3H, SO₂CH₃), 2.90–3.10 (m, 4H, azetidine-H).
  • ¹³C NMR: 172.8 (C=O), 135.2 (thiophene-C), 56.3 (azetidine-C), 42.1 (SO₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₁N₃O₄S₂: 395.09 m/z
  • Observed: 395.12 m/z (ESI+).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage
RCM-based azetidine 76 98.5 Scalable, minimal byproducts
Alkylation 70 97.2 Mild conditions
Carboxamide coupling 82 99.1 High regioselectivity

Challenges and Mitigation Strategies

  • Azetidine Ring Instability: Use of trityl protection prevents N-oxidation during sulfonation.
  • Thiophene Reactivity: Bromination under dark conditions minimizes polymerization.
  • Carboxamide Hydrolysis: Anhydrous DIPEA and low temperatures stabilize the acyl chloride intermediate.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The compound can be synthesized via multi-step reactions involving azetidine and thiophene precursors. Key steps include coupling reactions (e.g., amide bond formation) and functional group modifications. Optimization involves adjusting reaction conditions (temperature: 60–80°C; solvent: acetonitrile or DMF) and using catalysts like triethylamine for improved yields (65–85%) . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are critical for structural confirmation?

Use ¹H/¹³C NMR to verify azetidine and thiophene ring integration, and FT-IR to confirm sulfonyl and carbonyl groups. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 409.12 [M+H]⁺). For crystallinity, X-ray diffraction resolves stereochemistry .

Q. How can solubility challenges be addressed for in vitro assays?

Solubility in aqueous buffers is often limited due to hydrophobic moieties. Use co-solvents like DMSO (≤5% v/v) or employ micellar formulations (e.g., polysorbate-80). Confirm stability via HPLC over 24 hours .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from assay conditions (pH, temperature) or impurity profiles. Re-evaluate purity (>98% via HPLC) and validate target engagement using knockout cell lines or isotopic labeling . Cross-reference with structurally analogous compounds (e.g., thiazolidine derivatives) to identify structure-activity relationships (SAR) .

Q. How can computational methods guide SAR exploration?

Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinase domains). Use QSAR models to predict substituent effects on potency. Validate predictions by synthesizing derivatives with modified azetidine or thiophene groups .

Q. What mechanistic insights explain its enzyme inhibition?

The methylsulfonyl group may act as a hydrogen-bond acceptor, while the imidazolidine-2-one core facilitates π-π stacking with aromatic residues. Conduct kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Compare with control compounds lacking sulfonyl groups .

Q. How to address metabolic instability in preclinical studies?

Evaluate microsomal stability using liver S9 fractions. Introduce electron-withdrawing groups (e.g., fluorine) on the thiophene ring to reduce CYP450-mediated oxidation. Track metabolites via LC-MS/MS .

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